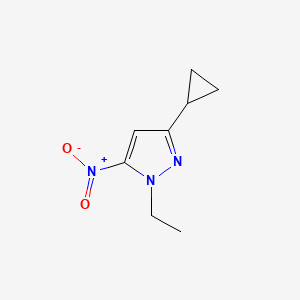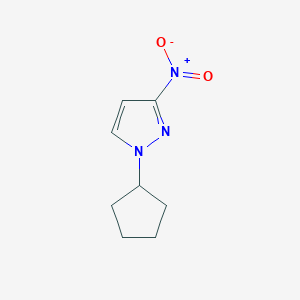
(3-Methoxypyridin-2-yl)methanamine hydrochloride
Vue d'ensemble
Description
(3-Methoxypyridin-2-yl)methanamine hydrochloride is a chemical compound that is widely used in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is involved in various physiological and pathological processes. This compound has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory disorders.
Mécanisme D'action
The mechanism of action of (3-Methoxypyridin-2-yl)methanamine hydrochloride involves its interaction with the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride. This receptor is expressed in various tissues, including the brain, and is involved in various processes such as synaptic plasticity, learning, and memory. Activation of the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride by (3-Methoxypyridin-2-yl)methanamine hydrochloride leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of (3-Methoxypyridin-2-yl)methanamine hydrochloride are mainly mediated through its activation of the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride. This activation leads to the modulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in various physiological and pathological processes, including inflammation, apoptosis, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3-Methoxypyridin-2-yl)methanamine hydrochloride in lab experiments is its high potency and selectivity for the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride. This allows researchers to specifically target this receptor and investigate its function in various processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
Orientations Futures
There are several future directions for the use of (3-Methoxypyridin-2-yl)methanamine hydrochloride in scientific research. One potential direction is its use in the development of therapeutics for various diseases, including Alzheimer's disease and schizophrenia. Another potential direction is its use in the investigation of the role of the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride in various physiological processes, such as synaptic plasticity and learning. Additionally, the use of this compound in combination with other drugs or compounds may lead to the development of more effective therapies for various diseases.
Applications De Recherche Scientifique
(3-Methoxypyridin-2-yl)methanamine hydrochloride has been extensively used in scientific research as a tool to study the function of the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride. This compound has been shown to activate the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride in a dose-dependent manner, leading to the activation of downstream signaling pathways. This has allowed researchers to investigate the role of the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride in various physiological and pathological processes.
Propriétés
IUPAC Name |
(3-methoxypyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTVZSYFGGXRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypyridin-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B3216103.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216116.png)






![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216163.png)

![4-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3216170.png)

